2-Fluoro-6-formylbenzoic acid
CAS No.: 1289266-50-7
Cat. No.: VC5810341
Molecular Formula: C8H5FO3
Molecular Weight: 168.123
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289266-50-7 |
|---|---|
| Molecular Formula | C8H5FO3 |
| Molecular Weight | 168.123 |
| IUPAC Name | 2-fluoro-6-formylbenzoic acid |
| Standard InChI | InChI=1S/C8H5FO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12) |
| Standard InChI Key | UUESLKYWZWGMBV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)O)C=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Fluoro-6-formylbenzoic acid belongs to the class of ortho-substituted benzoic acids, where the fluorine atom and formyl group occupy adjacent positions on the benzene ring. The presence of both electron-withdrawing groups (fluorine and carboxylic acid) and an electron-donating formyl moiety creates a unique electronic environment that influences reactivity. The compound’s IUPAC name is 2-fluoro-6-formylbenzoic acid, and its SMILES notation is , reflecting the spatial arrangement of substituents .
Physicochemical Properties
Key physicochemical properties include:
The compound’s melting point and solubility data remain unspecified in available literature, though analogs like 2-fluorobenzoic acid exhibit moderate solubility in polar organic solvents such as dimethylformamide (DMF) and methanol .
Synthesis and Manufacturing
Optimization Challenges
The ortho-substitution pattern poses steric and electronic challenges. For example, competing reactions at the carboxylic acid group may require protective strategies, such as esterification, to prevent side reactions during formylation . Catalytic systems involving copper or cobalt acetates, as demonstrated in the oxidation of 2-fluorobenzaldehyde to 2-fluorobenzoic acid, could be adapted to enhance yield and selectivity .
Applications in Pharmaceutical Chemistry
Case Study: EGFR Inhibitor Analogs
In one documented pathway, 2-fluoro-6-methylbenzoic acid undergoes bromination at the methyl group, followed by nucleophilic substitution to install phthalimide moieties . By analogy, the formyl variant could participate in reductive amination or Wittig reactions to append pharmacophores targeting allosteric binding sites.
Future Directions and Research Gaps
Unexplored Synthetic Methods
Current literature lacks detailed protocols for large-scale production. Flow chemistry techniques, which enhance heat and mass transfer in exothermic reactions, could mitigate risks associated with traditional batch processes .
Biomedical Applications
The compound’s potential in PROTACs (proteolysis-targeting chimeras) remains untapped. Its ability to conjugate with E3 ligase ligands via the formyl group could facilitate the development of targeted protein degraders.
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